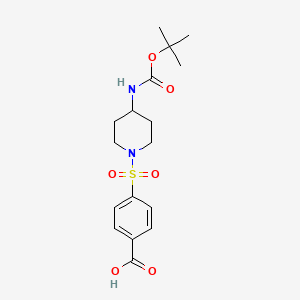

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid

説明

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a piperidine ring via a sulfonyl group. The piperidine nitrogen is further functionalized with a tert-butoxycarbonyl (Boc) protecting group, a common strategy to enhance stability during synthetic processes. The compound’s structure integrates multiple functional groups: the sulfonyl moiety (electron-withdrawing), the Boc-protected amine (hydrophobic and sterically bulky), and the carboxylic acid (polar and ionizable).

特性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRPEZKMFSNBHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Sulfonyl Group: Sulfonylation reactions, often using sulfonyl chlorides, can introduce the sulfonyl group onto the piperidine ring.

Attachment of the Benzoic Acid Moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid derivative to the piperidine-sulfonyl intermediate.

Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis and can be removed under acidic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzoic acid moiety.

Reduction: Reduction reactions could target the sulfonyl group

生物活性

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid is a complex organic compound notable for its multifaceted biological activities. The compound features a piperidine ring, a sulfonyl group, and a benzoic acid moiety, making it of significant interest in medicinal chemistry. This article explores its biological activity, including various mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- CAS Number: 1251465-28-7

- Molecular Weight: 402.44 g/mol

- IUPAC Name: 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid

Research indicates that benzoic acid derivatives, including this compound, can influence several biological pathways:

-

Protein Degradation Systems:

- The compound activates the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for protein homeostasis in cells. Enhanced activity in these pathways could indicate potential applications in treating age-related diseases where protein degradation is impaired .

- Enzyme Inhibition:

-

Therapeutic Applications:

- The compound may serve as a scaffold for developing new drugs targeting various conditions, including cancer, neurodegenerative diseases, and metabolic disorders.

Biological Activity Data

Study on Protein Degradation

A study investigated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasomal activity, suggesting that these compounds could be developed into therapeutic agents for conditions associated with protein misfolding and degradation deficiencies .

Enzyme Activity Assessment

In another investigation focused on enzyme inhibition, derivatives similar to 4-(4-tert-butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid were assessed for their ability to inhibit cathepsins B and L. The findings demonstrated that these compounds could effectively reduce the activity of these enzymes, which are often overactive in cancerous tissues .

科学的研究の応用

Biological Activities

Research indicates that compounds similar to 4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid exhibit various biological activities:

- Antitumor Activity : Studies have shown that piperidine derivatives can inhibit tumor growth by interfering with cell signaling pathways.

- Antimicrobial Properties : Certain derivatives demonstrate effectiveness against bacterial strains, indicating potential as antimicrobial agents.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes, making these compounds valuable in drug design for conditions like hypertension and bacterial infections.

PROTAC Development

One of the most notable applications of this compound is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to treating diseases by selectively eliminating harmful proteins from cells.

| Application | Description |

|---|---|

| Linker in PROTACs | Facilitates the formation of ternary complexes necessary for targeted protein degradation. |

| Optimization of Drug-Like Properties | Enhances the pharmacokinetic profiles of drug candidates by improving solubility and bioavailability. |

Targeted Therapy for Cancer

The structural features of 4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid allow it to be integrated into molecules aimed at targeting specific cancer types. Its ability to modulate protein interactions makes it suitable for designing inhibitors that can disrupt oncogenic pathways.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

- A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that 4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid could be further explored for anticancer therapies.

- Research on PROTACs incorporating this compound has shown promising results in preclinical models, indicating its viability as a therapeutic agent for diseases characterized by protein misfolding or overexpression.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, linker groups, and core modifications. Below is a detailed analysis of key analogs and their distinguishing features:

4-(Sulfooxy)benzoic Acid and Positional Isomers

- Structure : Features a sulfated hydroxyl group (sulfooxy, -OSO₃H) at the para position of benzoic acid.

- Key Differences : Unlike the target compound, it lacks the piperidine-Boc-sulfonyl architecture. The sulfooxy group increases polarity and acidity (pKa ~1–2), enhancing water solubility but reducing membrane permeability.

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic Acid

- Structure : Piperazine (two nitrogen atoms) replaces piperidine, with Boc protection on one nitrogen.

- Key Differences: Piperazine’s dual nitrogen centers increase basicity (pKa ~9–10) compared to piperidine (pKa ~11). Molecular weight (306.35 g/mol) is lower than the target compound due to the absence of a sulfonyl group .

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid

- Structure : Piperazine with a methyl substituent and methylene (-CH₂-) linker to benzoic acid.

- Key Differences : The methyl group enhances hydrophobicity, while the methylene linker increases conformational flexibility. The absence of Boc protection makes the amine more reactive but less stable under acidic conditions. Molecular formula: C₁₃H₁₈N₂O₂ (MW: 234.3 g/mol) .

4-tert-Butoxy-3-iodobenzoic Acid

- Structure : Iodo and tert-butoxy substituents on the benzoic acid core.

- Key Differences: The iodine atom introduces steric bulk and heavy-atom effects (useful in crystallography), while the tert-butoxy group provides steric protection.

4-(4-Fluorophenyl)piperidine Derivatives

- Structure : Fluorophenyl-substituted piperidine linked to varied groups.

- Key Differences : The fluorine atom enhances metabolic stability and aromatic electron-withdrawing effects. These derivatives often exhibit improved pharmacokinetic profiles but lack the sulfonyl-carboxylic acid interface critical for ionic interactions .

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Benzoic acid | Piperidine-Boc-sulfonyl | Not explicitly provided | High steric bulk, pH-sensitive solubility |

| 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid | Benzoic acid | Piperazine-Boc | 306.35 | Dual nitrogen centers, enhanced H-bonding |

| 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | Benzoic acid | Piperazine-methyl-methylene | 234.30 | Flexible linker, unprotected amine |

| 4-(Sulfooxy)benzoic Acid | Benzoic acid | Sulfooxy (-OSO₃H) | ~218.18 | High polarity, low lipophilicity |

| 4-tert-Butoxy-3-iodobenzoic Acid | Benzoic acid | tert-Butoxy, iodo | ~310.14 | Heavy-atom effects, steric protection |

Research Findings and Implications

- Stability : The Boc group in the target compound shields the amine from degradation, enabling its use in acidic reaction conditions. In contrast, unprotected analogs (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) are prone to protonation and side reactions .

- Solubility : The sulfonyl group in the target compound enhances water solubility compared to methylene-linked analogs but reduces it relative to sulfooxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。